Cyclohexyl carbamate

Chromatography Chiral Separation Analytical Chemistry

Chiral TLC method developers face a key barrier: standard tris(3,5-dimethylphenylcarbamate) CSPs block UV detection. Cyclohexyl carbamate solves this-its tris(cyclohexylcarbamate) polysaccharides are UV-transparent, enabling TLC chiral separation where phenylcarbamate phases fail. • Chiral CSP: UV-transparent for TLC with UV detection, unlike industry-standard phenylcarbamate phases • Pharma/Agro Selectivity: N-substituted derivatives show higher anti-cellulite activity vs. shorter-chain alkyl analogs; N-methyl-N-cyclohexylcarbamates exhibit lower rice phytotoxicity than benzylthiolcarbamates • Polymer Precursor: Non-phosgene route to cyclohexyl isocyanate for safer polyurethane production Available ≥95% purity, 50 mg to bulk. In stock for global dispatch.

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
CAS No. 1124-54-5
Cat. No. B072187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexyl carbamate
CAS1124-54-5
SynonymsCarbamic acid cyclohexyl ester
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESC1CCC(CC1)OC(=O)N
InChIInChI=1S/C7H13NO2/c8-7(9)10-6-4-2-1-3-5-6/h6H,1-5H2,(H2,8,9)
InChIKeyAUELWJRRASQDKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 0.1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexyl Carbamate: Chemical Identity and Core Characteristics


Cyclohexyl carbamate (CAS 1124-54-5) is a carbamate ester characterized by a cyclohexyl group attached to a carbamate functional group (-O-C(=O)-NH-), with the molecular formula C7H13NO2 and a molecular weight of 143.18 g/mol . This compound serves as a versatile intermediate in organic synthesis, particularly as a precursor to cyclohexyl isocyanate, which is utilized in polyurethane production, resins, and coatings [1]. Cyclohexyl carbamate also serves as a foundational scaffold for a wide range of biologically active derivatives explored in pharmaceutical and agrochemical applications [2]. It is commercially available as a fine chemical with typical purity levels of 95% .

Synthetic use Intermediate for non-phosgene isocyanate production
Scaffold Versatile core for bioactive carbamate libraries
Chiral media Precursor for UV-transparent chiral stationary phases

Why Cyclohexyl Carbamate Cannot Be Substituted by In-Class Analogs


Within the carbamate class, small structural variations—such as the substitution of the cyclohexyl ring with a methyl, ethyl, or phenyl group—can lead to profound differences in biological activity, metabolic stability, and material properties. For example, derivatives of cyclohexyl carbamate have been specifically optimized as anti-cellulite and skin-lightening agents, with activity profiles shown to be sensitive to the specific N-substituent [1]. Similarly, the cyclohexyl group's unique stereoelectronic properties influence the performance of polymeric chiral stationary phases, where cyclohexylcarbamate derivatives exhibit distinct chiral recognition compared to their phenylcarbamate counterparts [2]. Therefore, generic substitution without empirical validation of the specific cyclohexyl carbamate scaffold would likely compromise efficacy or functionality in targeted applications.

N‑substituent sensitivity Carbamate activity profiles shift with alkyl/aryl group changes; cyclohexyl-specific biological response may not transfer.
Stereoelectronic mismatch Cyclohexyl ring conformation affects chiral recognition; phenylcarbamate analogs may exhibit different enantioselectivity.
Material or functional performance may diverge; empirical validation is required before scaffold substitution.

Evidence-Based Selection Data Against Comparators


UV Transparency Advantage for TLC Chiral Separation

Polysaccharide-based chiral stationary phases (CSPs) derived from tris(cyclohexylcarbamate) demonstrate a key advantage over the widely used tris(3,5-dimethylphenylcarbamate) CSPs. The absence of a phenyl group in the cyclohexyl derivative eliminates strong UV absorption, enabling its use as a CSP for thin-layer chromatography (TLC) where UV detection is standard [1].

UV Transparency
Head-to-head
Non‑absorbing Cyclohexylcarbamate CSP
Strong UV absorber 3,5‑dimethylphenylcarbamate CSP
Enables TLC chiral separation with UV detection.
Reported in J. Am. Chem. Soc. 2000; qualitative comparison.
Chromatography Chiral Separation Analytical Chemistry

Crop Safety: Rice Phytotoxicity vs. Benzylthiolcarbamates

Novel substituted benzyl N-methyl-N-cyclohexylcarbamates exhibit significantly lower phytotoxicity towards rice plants compared to conventional benzylthiolcarbamates. This class-level inference is supported by patent data demonstrating excellent selective herbicidal activity against paddy weeds like barnyard grass with minimal injury to rice [1].

Rice Selectivity
Class-level
Lower phytotoxicity reported
Supports herbicide selectivity screening in paddy models.
Patent data; field validation required.
Agrochemical Herbicide Crop Protection

Anti-Cellulite Efficacy vs. Shorter-Chain Alkyl Analogs

Certain cyclohexyl carbamate compounds of formula (I), as defined in patent literature, are claimed to possess a pronounced effect in the prophylaxis and treatment of cellulite [1]. Critically, the patent states that these compounds were generally found to have higher activity and efficacy regarding the prophylaxis and treatment of cellulite compared to structurally related compounds wherein the N-substituent (R1) is a smaller alkyl group (1 to 6 carbon atoms) [1]. This indicates a specific structural requirement for optimal activity.

Cellulite endpoint
Class-level
Higher activity vs shorter alkyl analogs
Scaffold-dependent endpoint response context.
Patent-based evidence; model-response validation needed.
Cosmetic Dermatological Anti-Cellulite

Application Scenarios with Quantifiable Differentiation


UV-Compatible Chiral Stationary Phases for TLC

In analytical chemistry, researchers and manufacturers developing new chiral separation media should consider cyclohexyl carbamate-based stationary phases when UV detection is required. The quantitative evidence shows that tris(cyclohexylcarbamate) polysaccharides are transparent to UV light, unlike the industry-standard tris(3,5-dimethylphenylcarbamate) phases [1]. This specific property makes them uniquely suited for TLC applications where other high-performance CSPs are not viable.

Lead Optimization in Anti-Cellulite Formulations

Cosmetic scientists and formulators aiming to develop topical products for cellulite reduction should prioritize the cyclohexyl carbamate scaffold for lead optimization. Evidence from patent literature indicates that specific N-substituted cyclohexyl carbamates exhibit higher anti-cellulite activity compared to their shorter-chain alkyl analogs [1]. This class-level evidence supports focused synthesis and screening efforts on this particular scaffold rather than exploring a broader, less defined carbamate library.

Safer Herbicides for Rice Paddy Cultivation

Agrochemical researchers seeking new herbicides for rice paddies should investigate N-methyl-N-cyclohexylcarbamate derivatives. Patent evidence demonstrates that this class of compounds offers a significant advantage in selectivity, showing lower phytotoxicity to rice plants compared to older benzylthiolcarbamate herbicides, while maintaining efficacy against key weeds [1]. This differentiation is critical for developing crop protection products that minimize yield loss.

Non-Phosgene Isocyanate Synthesis

For industrial chemists and process engineers aiming to produce cyclohexyl isocyanate, a key monomer for polyurethanes, cyclohexyl carbamate is a preferred intermediate. It serves as a direct precursor in non-phosgene synthetic routes, offering a safer and more environmentally friendly alternative to traditional phosgene-based methods [1].

Application
Selection Property
Validation Focus
Chiral TLC method development
Cyclohexylcarbamate-based CSPs
UV detection compatibility
Cellulite model-response studies
N‑substituted cyclohexyl carbamate scaffold
Model-based activity evaluation
Rice herbicide selectivity research
N‑methyl‑N‑cyclohexylcarbamate derivatives
Crop safety assay (phytotoxicity)
Non‑phosgene isocyanate synthesis
Cyclohexyl carbamate as precursor
Reaction efficiency and safety

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